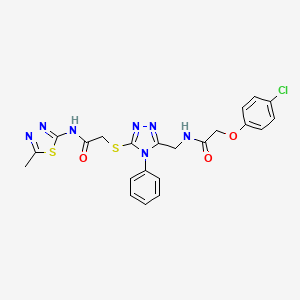
2-(4-chlorophenoxy)-N-((5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(4-chlorophenoxy)-N-((5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)acetamide is a useful research compound. Its molecular formula is C22H20ClN7O3S2 and its molecular weight is 530.02. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(4-chlorophenoxy)-N-((5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)acetamide is a complex organic molecule that incorporates various heterocyclic structures, including thiadiazole and triazole moieties. Its unique structure suggests potential biological activities, particularly in the fields of oncology and antimicrobial therapy.
Structural Features
The compound features:
- Chlorophenoxy group : Enhances lipophilicity and may influence biological interactions.
- Thiadiazole ring : Known for various biological activities including anticancer and antimicrobial effects.
- Triazole moiety : Often associated with enhanced pharmacological properties.
Biological Activities
Research indicates that this compound exhibits significant biological activities:
Anticancer Activity
Studies have shown that derivatives of thiadiazole and triazole exhibit promising anticancer properties. For instance:
- IC50 Values : In a study involving similar compounds, one derivative exhibited an IC50 of 10.10 µg/mL against cancer cell lines, while structural modifications led to enhanced potency (e.g., IC50 = 3.21 µg/mL) .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties:
- Mechanism of Action : The presence of halogens on the phenyl ring has been linked to increased antibacterial activity against Gram-positive bacteria .
Other Biological Activities
Research on related compounds indicates additional activities:
- Anti-inflammatory : Thiadiazole derivatives have shown anti-inflammatory effects in various models.
- Antioxidant Properties : The compound may also possess antioxidant capabilities due to its structural characteristics .
Comparative Analysis with Similar Compounds
A comparative analysis of structurally similar compounds reveals their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide | Benzylthio group; trifluoromethyl substitution | Anticancer properties; apoptosis induction |
| N-(5-(trifluoromethyl)-1,3,4-thiadiazol -2 -yl ) - 2 - ( (5 - ( ( 4 -aminophenoxy )methyl ) - 4 -phenyl -4H -1 , 2 , 4 -triazol -3 -yl ) thio ) acetamide | Similar thiadiazole-triazole linkage | Antimicrobial activity; cytotoxicity |
The mechanism of action for this compound likely involves:
- Enzyme Inhibition : Interacting with specific enzymes or receptors to exert its effects.
- Molecular Docking Studies : These studies suggest binding affinities that inform potential modifications for enhanced activity .
Case Studies
Several case studies have highlighted the efficacy of similar compounds:
- Study on Thiadiazole Derivatives : A series of derivatives were tested against MCF-7 and HepG2 cell lines demonstrating significant anticancer activity with varying structural modifications leading to enhanced potency .
- Antimicrobial Efficacy Study : Compounds bearing the thiadiazole moiety were evaluated for their antibacterial properties against Staphylococcus aureus and Escherichia coli, revealing promising results .
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)-N-[[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN7O3S2/c1-14-26-28-21(35-14)25-20(32)13-34-22-29-27-18(30(22)16-5-3-2-4-6-16)11-24-19(31)12-33-17-9-7-15(23)8-10-17/h2-10H,11-13H2,1H3,(H,24,31)(H,25,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPONQPMNUPYAAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CNC(=O)COC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN7O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














